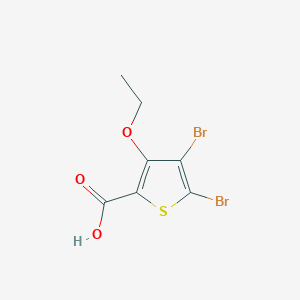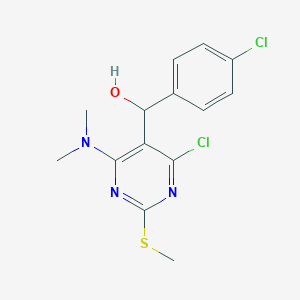
CID 156594526
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper aluminum oxide is a compound that combines copper and aluminum oxides, forming a unique material with distinct properties. This compound is known for its high thermal stability, electrical conductivity, and catalytic activity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper aluminum oxide can be synthesized through various methods, including mechanochemical reduction, sol-gel processes, and high-temperature solid-state reactions. One common method involves the mechanochemical reduction of copper oxide with aluminum, resulting in the formation of a copper-aluminum oxide composite . Another approach is the sol-gel method, where precursors are mixed and subjected to controlled heating to form the desired oxide .
Industrial Production Methods: In industrial settings, copper aluminum oxide is often produced through high-temperature solid-state reactions. This involves mixing copper and aluminum oxides and heating them to temperatures between 700°C and 1000°C. The resulting product is then cooled and processed to achieve the desired properties .
Chemical Reactions Analysis
Types of Reactions: Copper aluminum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of copper oxide with aluminum is a highly exothermic reaction that produces copper and aluminum oxide .
Common Reagents and Conditions: Common reagents used in these reactions include copper oxide, aluminum, and various solvents for sol-gel processes. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include copper aluminum oxide, copper, and aluminum oxide. In some cases, intermediate compounds such as delafossite (CuAlO2) may also be formed .
Scientific Research Applications
Copper aluminum oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which copper aluminum oxide exerts its effects is primarily through its catalytic activity. The compound’s high surface area and active sites facilitate various chemical reactions. For example, in the oxidation of carbon monoxide, copper aluminum oxide acts as a catalyst by providing oxygen vacancies that enhance the reaction rate . Additionally, its antimicrobial properties are attributed to its ability to interact with bacterial cell walls and membranes, leading to cell disruption .
Comparison with Similar Compounds
- Copper Oxide (CuO)
- Aluminum Oxide (Al2O3)
- Delafossite (CuAlO2)
- Copper(I) β″ alumina (Cuβ″Al2O3)
Properties
Molecular Formula |
AlCuH2O |
|---|---|
Molecular Weight |
108.54 g/mol |
InChI |
InChI=1S/Al.Cu.H2O/h;;1H2 |
InChI Key |
DZQGHFIVXGPFQN-UHFFFAOYSA-N |
Canonical SMILES |
O.[Al].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)



![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)


![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
